![molecular formula C36H22N2O B388325 2-{5-PHENYL-2-[4-(2-PHENYLETHYNYL)PHENYL]-1H-IMIDAZOL-4-YL}-9H-FLUOREN-9-ONE](/img/structure/B388325.png)
2-{5-PHENYL-2-[4-(2-PHENYLETHYNYL)PHENYL]-1H-IMIDAZOL-4-YL}-9H-FLUOREN-9-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5-PHENYL-2-[4-(2-PHENYLETHYNYL)PHENYL]-1H-IMIDAZOL-4-YL}-9H-FLUOREN-9-ONE is a complex organic compound known for its unique structural properties. This compound features a combination of phenyl, phenylethynyl, imidazolyl, and fluorenone groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-PHENYL-2-[4-(2-PHENYLETHYNYL)PHENYL]-1H-IMIDAZOL-4-YL}-9H-FLUOREN-9-ONE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki/Sonogashira cross-coupling reactions, which are known for their efficiency in forming carbon-carbon bonds . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents under controlled temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-{5-PHENYL-2-[4-(2-PHENYLETHYNYL)PHENYL]-1H-IMIDAZOL-4-YL}-9H-FLUOREN-9-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with hydroxyl or carbonyl groups, while reduction could produce alcohols or amines.
Scientific Research Applications
2-{5-PHENYL-2-[4-(2-PHENYLETHYNYL)PHENYL]-1H-IMIDAZOL-4-YL}-9H-FLUOREN-9-ONE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving molecular interactions and binding affinities.
Industry: It can be used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action for 2-{5-PHENYL-2-[4-(2-PHENYLETHYNYL)PHENYL]-1H-IMIDAZOL-4-YL}-9H-FLUOREN-9-ONE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting or activating their functions. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 9-(4-phenylethynyl)anthracene
- 9,10-bis(phenylethynyl)anthracene
- 3,4-bis(4-phenylethynyl)phenyl-2,5-di(pyridin-2-yl)cyclopenta-2,4-dien-1-one
Uniqueness
What sets 2-{5-PHENYL-2-[4-(2-PHENYLETHYNYL)PHENYL]-1H-IMIDAZOL-4-YL}-9H-FLUOREN-9-ONE apart is its unique combination of functional groups, which provides distinct chemical and physical properties. This makes it particularly valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C36H22N2O |
|---|---|
Molecular Weight |
498.6g/mol |
IUPAC Name |
2-[5-phenyl-2-[4-(2-phenylethynyl)phenyl]-1H-imidazol-4-yl]fluoren-9-one |
InChI |
InChI=1S/C36H22N2O/c39-35-31-14-8-7-13-29(31)30-22-21-28(23-32(30)35)34-33(26-11-5-2-6-12-26)37-36(38-34)27-19-17-25(18-20-27)16-15-24-9-3-1-4-10-24/h1-14,17-23H,(H,37,38) |
InChI Key |
OCVFJBWTQYQJHQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C3=NC(=C(N3)C4=CC=CC=C4)C5=CC6=C(C=C5)C7=CC=CC=C7C6=O |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C3=NC(=C(N3)C4=CC=CC=C4)C5=CC6=C(C=C5)C7=CC=CC=C7C6=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


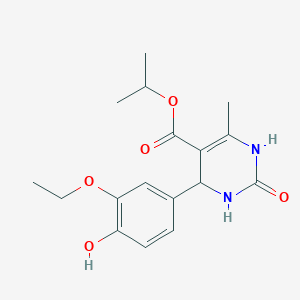
![3,5-diphenyl-2-(3,4,4-trimethyl-2-sulfanylidene-1,3-thiazolidin-5-yl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B388243.png)
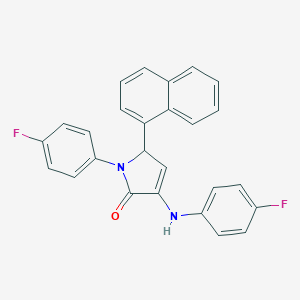
![N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}benzamide](/img/structure/B388250.png)
![2-({4-allyl-5-[4-(decyloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(9H-fluoren-2-yl)ethanone](/img/structure/B388253.png)
![N-{2-[(1-bromonaphthalen-2-yl)oxy]-5-chlorophenyl}-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B388254.png)
![5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B388255.png)
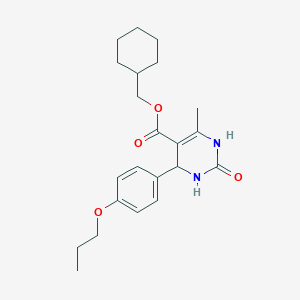
![2-[({5-[4-(decyloxy)phenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]pyridine](/img/structure/B388257.png)
![2-Chloroethyl 6-methyl-2-oxo-4-[2-(propan-2-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B388258.png)

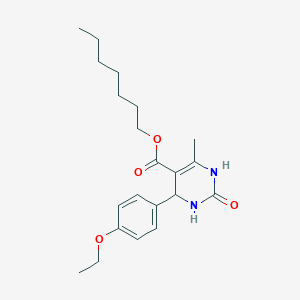
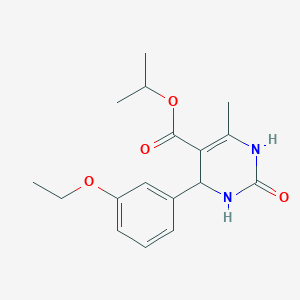
![4-(3,5-Diphenyl-[1,2,4]triazol-4-yl)-phthalonitrile](/img/structure/B388264.png)
